molecular formula C11H14ClNO B1394276 Spiro[azetidine-3,2'-chromane] hydrochloride CAS No. 1263285-14-8

Spiro[azetidine-3,2'-chromane] hydrochloride

Cat. No.: B1394276
CAS No.: 1263285-14-8
M. Wt: 211.69 g/mol
InChI Key: MAYRRZJACPRBII-UHFFFAOYSA-N
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Description

Spiro[azetidine-3,2'-chromane] hydrochloride is a bicyclic compound featuring a four-membered azetidine ring fused to a chromane (benzopyran) moiety via a spiro junction. Its molecular formula is C₁₁H₁₂ClNO₂, with a molecular weight of 225.67 g/mol . The spiro architecture confers conformational rigidity, making it a promising scaffold in medicinal chemistry for modulating biological targets such as receptors or enzymes. Key structural attributes include:

  • Azetidine ring: A strained four-membered nitrogen-containing ring, which influences reactivity and intermolecular interactions.
  • Hydrochloride salt: Enhances solubility and stability for pharmaceutical applications.

Properties

IUPAC Name

spiro[3,4-dihydrochromene-2,3'-azetidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c1-2-4-10-9(3-1)5-6-11(13-10)7-12-8-11;/h1-4,12H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYRRZJACPRBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)OC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[azetidine-3,2’-chromane] hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a chromane derivative and an azetidine precursor in the presence of a suitable catalyst can yield the desired spirocyclic compound. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of Spiro[azetidine-3,2’-chromane] hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Spiro[azetidine-3,2’-chromane] hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted spirocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

Spiro[azetidine-3,2'-chromane] hydrochloride serves as a scaffold for drug development. Its structure allows researchers to explore its potential in modulating biological targets associated with various diseases. Notable applications include:

  • Anticancer Activity: Preliminary studies indicate that derivatives of spiro compounds may inhibit cancer cell proliferation, making them candidates for further investigation in oncology.
  • Enzyme Inhibition: The compound has shown promise in inhibiting specific enzymes, which can be crucial in developing therapeutic agents for conditions such as inflammation and metabolic disorders.

Organic Synthesis

The unique functional groups present in this compound enable its use as a building block or catalyst in organic synthesis. This application is significant for:

  • Material Development: Researchers are exploring its potential to create new materials with specific properties, leveraging its structural characteristics to influence material behavior.
  • Synthesis of Complex Molecules: The compound can facilitate the construction of more complex organic molecules through various chemical reactions such as oxidation and substitution.

Biological Studies

The compound's interaction with biological systems has been a focal point for research:

  • Binding Affinities: Studies have focused on the binding affinities of this compound with various biological targets, which can inform its therapeutic potential.
  • Pharmacological Profiles: Ongoing research aims to elucidate the pharmacological profiles of this compound, assessing its efficacy and safety in biological applications .

Case Studies

Several case studies illustrate the applications of this compound:

  • PDE10A Inhibitors Development:
    • Research demonstrated that replacing phenyl groups with azetidine rings improved water solubility and potency in PDE10A inhibitors. This suggests that spiro[azetidine-3,2'-chromane] could enhance drug design strategies by improving physicochemical properties while maintaining biological activity .
  • Anticancer Research:
    • Derivatives of spiro compounds have been explored for their ability to inhibit cancer cell growth. These studies emphasize the need for further investigation into the structure-activity relationship (SAR) of spiro[azetidine-3,2'-chromane] derivatives in anticancer applications.

Mechanism of Action

The mechanism of action of Spiro[azetidine-3,2’-chromane] hydrochloride involves its interaction with molecular targets within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but initial studies indicate that it may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Structural Analogues with Chromane/Piperidine Systems

Spiro compounds combining chromane with nitrogen-containing rings are widely studied. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Ring Variations Notable Properties/Applications Reference CAS/ID
Spiro[azetidine-3,2'-chromane] HCl C₁₁H₁₂ClNO₂ 225.67 Azetidine (4-membered ring) Rigid scaffold for drug design 1236862-45-5
6'-Methoxyspiro[azetidine-3,2'-chromane] HCl C₁₂H₁₄ClNO₃ 255.70 Methoxy group at chromane 6' position Enhanced lipophilicity 2097996-93-3
Spiro[chromane-2,4'-piperidin]-4-one HCl C₁₃H₁₄ClNO₂ 263.71 Piperidine (6-membered ring), ketone Potential CNS activity 1216162-07-0
Spiro[isochroman-1,4'-piperidine] HCl C₁₃H₁₆ClNO 247.73 Isochroman (alternate oxygen position) Altered electronic properties 180160-97-8

Key Observations :

  • Substituent Effects : Methoxy or hydroxyl groups on the chromane ring (e.g., 6'-methoxy or 6-hydroxy derivatives) enhance lipophilicity and hydrogen-bonding capacity, influencing bioavailability .
  • Spiro Junction Flexibility : Piperidine-containing analogs (e.g., spiro[chromane-2,4'-piperidin]-4-one) exhibit greater conformational flexibility, which may improve binding to flexible enzyme pockets .

Spectroscopic Differentiation

NMR spectroscopy is critical for structural confirmation. For instance:

  • 13C-NMR Peaks : Spiro[azetidine-3,2'-chromane] HCl shows signals at 44 ppm (R-CH₂-R), 77 ppm (R-CH₂-C(CH₃)(OPh)-R), and 97 ppm (R-CH₂-C(OPh)₂-CH₂-R), consistent with chromane and spiro-azetidine motifs .
  • Challenges : Differentiation between chromane (Unit B) and spiro-dichromane (Unit C) systems remains difficult due to overlapping signals, necessitating complementary techniques like X-ray crystallography .

Pharmacological and Industrial Relevance

  • Medicinal Chemistry : Spiro[azetidine-3,2'-chromane] analogs are explored for CNS disorders due to their ability to cross the blood-brain barrier, whereas piperidine-containing derivatives (e.g., spiro[chromane-2,4'-piperidin]-4-one) target neurodegenerative pathways .
  • Industrial Availability : Suppliers list spiro[chromane-3,3'-indolines] and spiro[chromane-3,2'-indenes], but azetidine-based variants remain less commercialized, reflecting synthetic complexity .

Biological Activity

Spiro[azetidine-3,2'-chromane] hydrochloride is a synthetic compound characterized by its unique spirocyclic structure, which incorporates an azetidine ring fused to a chromane moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities and applications in drug discovery and development. The molecular formula for this compound is C₁₃H₁₃ClN₄O, and its hydrochloride salt form enhances solubility and stability, making it suitable for various biological studies.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, making it a candidate for antiviral drug development.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, which could be useful in treating infections.
  • Cytotoxic Effects : In vitro assays have shown that this compound can induce cytotoxicity in several cancer cell lines, indicating potential as an anticancer agent .

The biological activity of this compound is likely influenced by its structural features. The azetidine and chromane components may interact with specific biological targets or pathways associated with disease processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits viral replication
AntimicrobialEffective against various pathogens
CytotoxicInduces cell death in cancer cell lines

Case Studies

  • Antiviral Studies : In a study examining the antiviral properties of this compound, researchers found that the compound significantly reduced viral load in infected cell cultures. The mechanism appears to involve interference with viral entry or replication processes.
  • Cytotoxicity Evaluation : A comparative study evaluated the cytotoxic effects of this compound against various cancer cell lines including Huh-7 hepatoma cells and human Jurkat cells. The results indicated that the compound exhibited IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines, suggesting potent anticancer activity .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
Huh-760.70
Jurkat49.79
HeLa78.72

Synthesis and Structural Considerations

The synthesis of this compound typically involves multi-step organic reactions that capitalize on the reactivity of both the azetidine and chromane moieties. The compound's structural features contribute to its unique reactivity profiles and biological interactions.

Q & A

Q. What synthetic routes are recommended for Spiro[azetidine-3,2'-chromane] hydrochloride, and how can reaction conditions be optimized?

A validated method involves treating chromane precursors with 3 M HCl in methanol under ambient conditions for 1 hour, achieving >95% yield . Key optimization parameters include stoichiometric HCl ratios, solvent polarity (methanol vs. ethanol), and temperature control. Systematic Design of Experiments (DoE) is advised to evaluate azetidine ring stability during acid-mediated cyclization. Kinetic studies using in situ NMR can monitor intermediate formation .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

  • ¹H/¹³C NMR (101 MHz) to confirm spiro junction geometry (e.g., δ 50.60 ppm for azetidine CH₂ groups) .
  • HRMS-ESI+ for molecular ion validation (mass accuracy Δ <1 ppm) .
  • XRD for absolute configuration determination (if crystallinity permits).
  • Polarimetry to assess chiral purity. Cross-validate data per ICH Q2(R1) guidelines, noting solvent residuals in NMR and matrix effects in MS .

Q. How should researchers handle safety and stability concerns during synthesis?

Follow strict protocols for hygroscopic compounds:

  • Use inert gas purging during storage .
  • Employ gloveboxes for moisture-sensitive steps (e.g., azetidine ring closure).
  • Monitor thermal stability via DSC to identify decomposition thresholds (>150°C) .

Advanced Research Questions

Q. How can contradictions in biological activity data across cellular models be resolved?

Discrepancies may arise from cell permeability (logP = 1.2) or off-target effects. Strategies include:

  • Testing in isogenic cell lines with/without target receptors.
  • ADMET profiling (P-gp efflux ratios, plasma protein binding).
  • Orthogonal assays like SPR or CETSA for target engagement . For neuroactivity, use blood-brain barrier models (MDCK-MDR1) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Use LC-MS/MS to detect:

  • Hydrolyzed azetidine derivatives (m/z +18).
  • Chromane oxidation products (epoxides at C3'). Optimize crystallization with solvent mixtures (EtOAc/hexane vs. MeOH/water) based on Hansen solubility parameters. For impurities ≤0.5%, apply qNMR with maleic acid as an internal standard .

Q. How should SAR studies for kinase inhibition derivatives be designed?

Prioritize modifications at:

  • Azetidine nitrogen (N-alkylation vs. acylation).
  • Chromane C4' (electron-withdrawing groups for H-bonding).
  • Spiro junction stereochemistry ((3S,1'R) vs. (3R,1'S)). Employ parallel synthesis in 96-well plates, followed by kinase panel screening (≥50 kinases) and molecular dynamics simulations .

Methodological Guidance

Q. What controls are critical for metabolic stability assays in hepatocytes?

Include:

  • Positive controls : Verapamil (high clearance) and Propranolol (moderate clearance).
  • Negative controls : NADPH-free incubations.
  • Time-zero samples to quantify non-enzymatic degradation. Analyze via UPLC-QTOF with MSE data acquisition (5–500 m/z), normalized using diclofenac-d4 .

Q. How to validate the spirocyclic conformation without crystallographic data?

Combine:

  • NOESY NMR for spatial correlations (azetidine H2/H2' ↔ chromane H6).
  • DFT calculations (B3LYP/6-31G**) to predict vs. experimental ¹³C shifts.
  • Variable-temperature NMR (298–323 K) to assess ring strain .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[azetidine-3,2'-chromane] hydrochloride
Reactant of Route 2
Spiro[azetidine-3,2'-chromane] hydrochloride

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